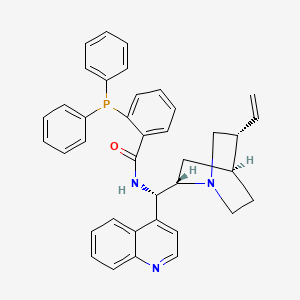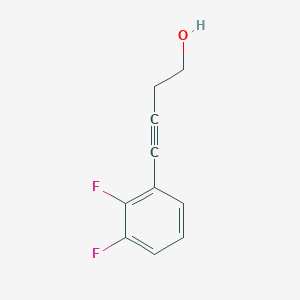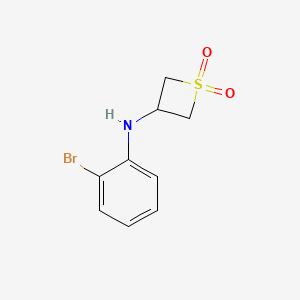
5-Methyltetrahydrofuran-2,3,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyltetrahydrofuran-2,3,4-triol is an organic compound with the molecular formula C(5)H({10})O(_4) It is a derivative of tetrahydrofuran, featuring a methyl group and three hydroxyl groups attached to the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyltetrahydrofuran-2,3,4-triol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as 5-methylfuran.
Hydroxylation: The furan ring undergoes hydroxylation at the 2, 3, and 4 positions. This can be achieved using reagents like osmium tetroxide (OsO(_4)) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO).
Reduction: The intermediate product is then reduced to form the tetrahydrofuran ring. This step can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of biocatalysts for selective hydroxylation is also explored to enhance efficiency and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyltetrahydrofuran-2,3,4-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form tetrahydrofuran derivatives using reducing agents such as lithium aluminum hydride (LiAlH(_4)).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl(_2)).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: LiAlH(_4), sodium borohydride (NaBH(_4)).
Substitution: SOCl(_2), phosphorus tribromide (PBr(_3)).
Major Products
Oxidation: 5-Methyltetrahydrofuran-2,3,4-trione.
Reduction: 5-Methyltetrahydrofuran.
Substitution: 5-Methyl-2,3,4-trichlorotetrahydrofuran.
Aplicaciones Científicas De Investigación
5-Methyltetrahydrofuran-2,3,4-triol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Methyltetrahydrofuran-2,3,4-triol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydrofuran-2,3,4-triol: Lacks the methyl group at the 5-position.
5-Methyltetrahydrofuran-2,3-diol: Lacks one hydroxyl group compared to 5-Methyltetrahydrofuran-2,3,4-triol.
5-Methyltetrahydrofuran-2,4-diol: Another derivative with different hydroxylation pattern.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups and the presence of a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in synthesis and research.
Propiedades
IUPAC Name |
5-methyloxolane-2,3,4-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-2-3(6)4(7)5(8)9-2/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMRBXQLEMYZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-Butyl 1-amino-7-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12949355.png)





![2-Bromo-1-[2-(dimethylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12949382.png)


![tert-Butyl 4-(8-amino-6-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)piperidine-1-carboxylate](/img/structure/B12949412.png)


![2,14-bis(2-ethylhexoxy)-9,12,21,24-tetrathia-5,17-diazaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B12949428.png)

